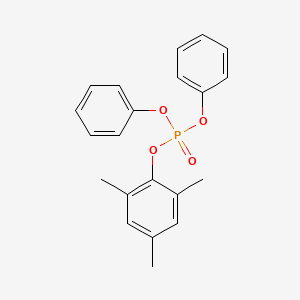
Diphenyl 2,4,6-trimethylphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 2,4,6-trimethylphenyl phosphate is a chemical compound known for its unique properties and applications. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is widely used in the field of polymer chemistry and has significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphate can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphates.
Aplicaciones Científicas De Investigación
Diphenyl 2,4,6-trimethylphenyl phosphate has a wide range of scientific research applications, including:
Biology: The compound’s ability to form stable bonds makes it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of Diphenyl 2,4,6-trimethylphenyl phosphate involves its role as a photoinitiator. When exposed to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved in this process include the interaction of the compound with monomers and oligomers in the polymer matrix.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Diphenyl 2,4,6-trimethylphenyl phosphate include:
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
Uniqueness
This compound is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices . Its specific structure allows it to absorb UV light effectively and generate free radicals that initiate polymerization, making it highly valuable in industrial applications.
Propiedades
Número CAS |
73179-43-8 |
|---|---|
Fórmula molecular |
C21H21O4P |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
diphenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-14-17(2)21(18(3)15-16)25-26(22,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clave InChI |
TZNDMQPVWYWNFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


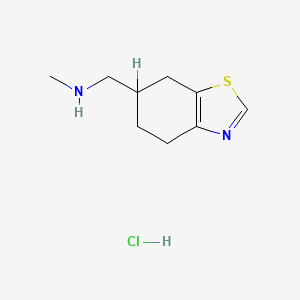
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
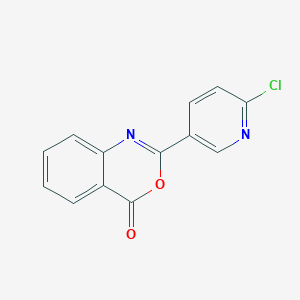

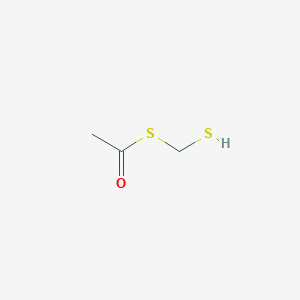
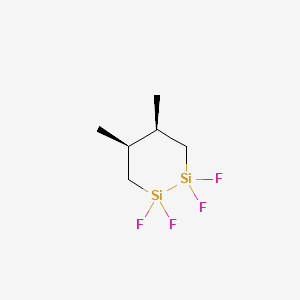
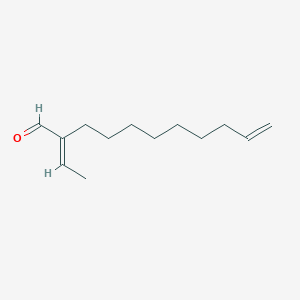

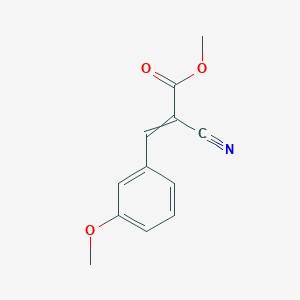
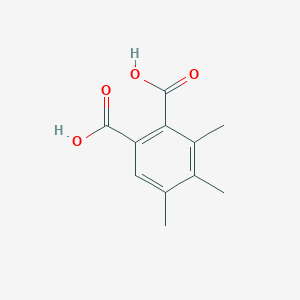
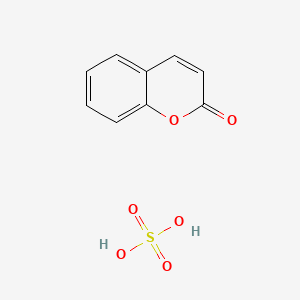
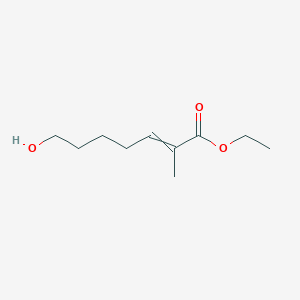
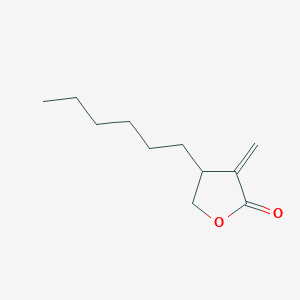
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
